molecular formula C14H20N2O4S B4244329 N-ethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide

N-ethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide

Cat. No.: B4244329
M. Wt: 312.39 g/mol
InChI Key: VENZVCQYQDWOSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with N-ethylmorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-ethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antibiotic or anticancer agent.

    Industry: Used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-ethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and sulfonamide group play crucial roles in binding to these targets, leading to the inhibition of enzyme activity or modulation of receptor function. This can result in various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-N’-[2-(4-morpholinyl)ethyl]thiourea: Similar structure but contains a thiourea group instead of a sulfonamide group.

    N-[2-(4-morpholinyl)ethyl]-2-naphthalenesulfonamide: Similar structure but contains a naphthalene ring instead of a benzene ring.

    N-(2-(4-morpholinyl)ethyl)ethylenediamine: Similar structure but contains an ethylenediamine group instead of a sulfonamide group.

Uniqueness

N-ethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring and sulfonamide group makes it particularly interesting for medicinal chemistry applications, as these groups are known to enhance the compound’s ability to interact with biological targets.

Properties

IUPAC Name

N-ethyl-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-2-16(12-14(17)15-8-10-20-11-9-15)21(18,19)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENZVCQYQDWOSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCOCC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729473
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-ethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-ethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-ethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-ethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-ethyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.